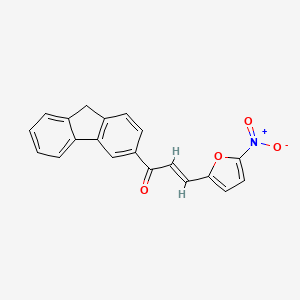
1-(9H-fluoren-3-yl)-3-(5-nitro-2-furyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-fluoren-3-yl)-3-(5-nitro-2-furyl)-2-propen-1-one, also known as FNPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FNPA is a fluorescent probe that is capable of detecting changes in the environment of biological systems.
Mécanisme D'action
1-(9H-fluoren-3-yl)-3-(5-nitro-2-furyl)-2-propen-1-one works by emitting fluorescence when exposed to light of a specific wavelength. The intensity of the fluorescence is dependent on the environment of the biological system, such as pH and polarity. This makes this compound a useful tool for studying the changes that occur in biological systems under different conditions.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect the normal functioning of biological systems. It has been used to study the effects of various drugs and molecules on biological systems, including cancer cells and bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(9H-fluoren-3-yl)-3-(5-nitro-2-furyl)-2-propen-1-one is its sensitivity to changes in the environment of biological systems. It is also easy to use and can be incorporated into various experimental designs. However, one limitation of this compound is its limited solubility in water, which can affect its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research involving 1-(9H-fluoren-3-yl)-3-(5-nitro-2-furyl)-2-propen-1-one. One area of interest is the development of new probes that are more sensitive and specific to certain biological systems. Another area of interest is the use of this compound in imaging techniques, such as fluorescence microscopy, to study biological systems in real-time. Additionally, this compound could be used in the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
1-(9H-fluoren-3-yl)-3-(5-nitro-2-furyl)-2-propen-1-one can be synthesized through a multistep process that involves the reaction of 9-fluorenone with 2-nitrofuran in the presence of base to form 1-(9H-fluoren-3-yl)-3-(2-nitro-5-furyl)prop-2-en-1-one, which is then reduced to this compound using a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
1-(9H-fluoren-3-yl)-3-(5-nitro-2-furyl)-2-propen-1-one has been used as a fluorescent probe to study various biological systems, including cells, tissues, and organs. It has been used to detect changes in pH, viscosity, and polarity in biological environments. This compound has also been used to study the interaction between proteins and other molecules, such as DNA and RNA.
Propriétés
IUPAC Name |
(E)-1-(9H-fluoren-3-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO4/c22-19(9-7-16-8-10-20(25-16)21(23)24)15-6-5-14-11-13-3-1-2-4-17(13)18(14)12-15/h1-10,12H,11H2/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWUXPZUDIOPRQ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)C=CC3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=C(C=C2)C(=O)/C=C/C3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300576.png)
![N-[3-(3-methyl-1-piperidinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5300588.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5300596.png)
![N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide](/img/structure/B5300602.png)
![N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5300603.png)

![N-benzyl-2-{[2-(4-bromophenyl)-2-oxoethoxy]imino}-2-cyanoacetamide](/img/structure/B5300617.png)
![{(1S)-1-(1H-imidazol-4-ylmethyl)-2-oxo-2-[4-(1-pyrrolidinyl)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]ethyl}amine dihydrochloride](/img/structure/B5300628.png)
![methyl {[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5300631.png)
![N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5300645.png)
![1-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5300654.png)

![(5R,11aS)-3-(3,4-dimethoxybenzoyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5300671.png)
![N'-(3-bromobenzylidene)-1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B5300673.png)